Cas no 94110-06-2 (1,3-Propanedione,1-[4-(benzoyloxy)-2-hydroxyphenyl]-3-phenyl-, potassium salt (9CI))

1,3-Propanedione,1-[4-(benzoyloxy)-2-hydroxyphenyl]-3-phenyl-, potassium salt (9CI) structure
94110-06-2 structure
Product name:1,3-Propanedione,1-[4-(benzoyloxy)-2-hydroxyphenyl]-3-phenyl-, potassium salt (9CI)
CAS No:94110-06-2
MF:C22H15KO5
MW:398.449807405472
CID:811352
PubChem ID:44152602

1,3-Propanedione,1-[4-(benzoyloxy)-2-hydroxyphenyl]-3-phenyl-, potassium salt (9CI) Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanedione,1-[4-(benzoyloxy)-2-hydroxyphenyl]-3-phenyl-, potassium salt (9CI)
    • 4-(1,3-dioxo-3-phenylpropyl)-3-hydroxyphenyl benzoate, potassium salt
    • potassium,5-benzoyloxy-2-(3-oxo-3-phenylpropanoyl)phenolate
    • 747Q7CYW4P
    • 1,3-Propanedione, 1-[4-(benzoyloxy)-2-hydroxyphenyl]-3-phenyl-, potassium salt
    • 94110-06-2
    • 4-(1,3-Dioxo-3-phenylpropyl)-3-hydroxyphenyl benzoate,potassium salt
    • Potassium 4-(1,3-Dioxo-3-phenylpropyl)-3-hydroxyphenyl benzoate
    • UNII-747Q7CYW4P
    • DTXSID10240637
    • EINECS 302-545-2
    • Inchi: InChI=1S/C22H16O5.K/c23-19(15-7-3-1-4-8-15)14-21(25)18-12-11-17(13-20(18)24)27-22(26)16-9-5-2-6-10-16;/h1-13,24H,14H2;/q;+1/p-1
    • InChI Key: IJKLVIDAISTSRB-UHFFFAOYSA-M
    • SMILES: C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3)[O-].[K+]

Computed Properties

  • Exact Mass: 398.056
  • Monoisotopic Mass: 398.056
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 537
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.5A^2

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C

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